molecular formula C10H15N3O B2651445 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine CAS No. 2308525-14-4

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine

Número de catálogo: B2651445
Número CAS: 2308525-14-4
Peso molecular: 193.25
Clave InChI: IQUGNNDVJSMDAA-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (3S)-3-methylmorpholine group attached to a 2-aminopyridine core, a structural motif prevalent in the development of targeted therapeutics. The primary research application of this compound is as a key synthetic intermediate in the discovery of novel kinase inhibitors. Compounds with similar morpholino-substituted aminopyridine structures are frequently investigated for their potent activity against critical therapeutic targets, most notably the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) . These kinases are central regulators of cell growth, proliferation, and survival, and their inhibition is a promising strategy in oncology. For instance, structurally related molecules have been developed as potent, orally bioavailable, and brain-penetrant dual inhibitors of Class I PI3K and mTOR kinase, demonstrating efficacy in preclinical cancer models . Other research applications include the development of inhibitors for cyclin-dependent kinases (CDKs) and MAP kinases, highlighting the versatility of this chemical scaffold . This product is intended for research and manufacturing purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Reference Data: CAS Number: 2308525-14-4 Molecular Formula: C10H15N3O Molecular Weight: 193.24 g/mol

Propiedades

IUPAC Name

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGNNDVJSMDAA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Key Features:

  • Selectivity : PQR530 exhibits high selectivity for PI3K and mTOR kinases.
  • Brain Penetration : The compound has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.
  • Inhibition of Cell Growth : In vitro studies demonstrate that PQR530 effectively prevents cell growth across multiple cancer cell lines.

Efficacy in Cancer Models

PQR530 has been evaluated in various preclinical models to assess its efficacy:

  • OVCAR-3 Xenograft Model :
    • Study Design : OVCAR-3 cells were implanted into immunocompromised mice to develop tumors.
    • Results : Treatment with PQR530 resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective therapeutic agent in ovarian cancer.
  • Cell Line Studies :
    • Various cancer cell lines were treated with PQR530 to evaluate its cytotoxic effects.
    • Results indicated that PQR530 inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Toxicity Studies

Initial toxicity assessments conducted on rats and dogs revealed that PQR530 has an acceptable safety profile, qualifying it for further clinical development.

Data Table: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed with PQR530 and its analogs:

Compound IDStructureIC50 (nM)Selectivity IndexNotes
PQR530PQR530 Structure20HighPotent PI3K/mTOR inhibitor
Compound ATBD50ModerateLess selective than PQR530
Compound BTBD10HighEnhanced brain penetration

Clinical Trials

PQR530 is currently undergoing phase II clinical trials aimed at evaluating its efficacy and safety in human subjects with advanced solid tumors. Preliminary results have shown promising outcomes, warranting further investigation into its therapeutic potential.

Case Study: Clinical Application

A recent clinical trial involving patients with RAS-altered cancers demonstrated that administration of PQR530 led to a notable decrease in tumor size over a treatment period of several weeks. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Mecanismo De Acción

The mechanism of action of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, and biological activity. Below is a detailed analysis:

Stereochemical Variants

  • 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine :
    The (3R)-enantiomer (CAS 2375165-11-8) differs only in the stereochemistry of the 3-methyl group. Such enantiomeric pairs often exhibit divergent pharmacokinetic profiles. For example, the (S)-configuration may enhance binding to chiral kinase targets like PI3Kα, as seen in related morpholine-containing inhibitors (e.g., PQR530) .

Substituted Pyridin-2-amine Derivatives

Compound Name Substituent at 5-position Key Features Reference
Crizotinib 1-(Piperidin-4-yl)-1H-pyrazol-4-yl FDA-approved ALK/ROS1 inhibitor; bulkier substituent reduces solubility
KRC-108 1-(Piperidin-4-yl)-1H-pyrazol-4-yl Selective GRK2/5 inhibitor; benzo[d]oxazol-2-yl group enhances selectivity
5-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-Methylpiperazin-1-yl Simplified structure with lower molecular weight; reduced kinase selectivity
5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl] 2,6-Di(morpholin-4-yl)pyrimidin-4-yl Dual morpholine substitution enhances PI3K inhibition (IC₅₀ = 12 nM)

Functional Group Modifications

  • Morpholine vs. Piperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) often show higher metabolic stability but may suffer from off-target effects .

Key Takeaways

  • Stereochemistry Matters : The (3S)-methyl group in 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine likely optimizes target engagement compared to its (3R)-counterpart .
  • Substituent Trade-offs : While morpholine improves solubility, bulkier groups (e.g., triazine in PQR530) enhance potency but may complicate synthesis .
  • Kinase Selectivity : Simplified analogs (e.g., piperazine derivatives) sacrifice selectivity for metabolic stability, highlighting the need for balanced design .

Actividad Biológica

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine includes a pyridine ring and a morpholine moiety, which contribute to its biological activity. The compound's molecular formula is C11_{11}H15_{15}N3_{3}, with a molecular weight of approximately 189.25 g/mol. Its structural features allow it to interact selectively with various biological targets.

The biological activity of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine primarily revolves around its role as a potential inhibitor or modulator of specific enzymes and receptors. Research indicates that it may interact with:

  • Enzymes : The compound has shown promise in inhibiting enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders .
  • Receptors : Preliminary studies suggest that it may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Summary

Activity Description
Enzyme Inhibition Potential to inhibit key enzymes involved in various diseases .
Receptor Binding May selectively bind to receptors, influencing signaling pathways.
Therapeutic Applications Investigated for use in treating neurological disorders and cancers .

Case Studies and Research Findings

  • Cancer Research : A study highlighted the compound's ability to induce degradation of AKT proteins, which are crucial in cancer cell proliferation. The selective inhibition led to decreased signaling pathways associated with tumor growth .
  • Neurodegenerative Disorders : Research has indicated that 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine may have applications in treating conditions like Parkinson’s Disease by inhibiting LRRK2, an enzyme implicated in neurodegeneration .
  • Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound exhibits favorable absorption characteristics, suggesting potential for oral bioavailability and brain penetration, critical for CNS-targeted therapies .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine?

Answer:
The synthesis typically involves two key steps: (i) functionalization of the pyridine ring and (ii) introduction of the (3S)-3-methylmorpholine moiety. A nucleophilic substitution reaction on halogenated pyridines (e.g., 2-aminopyridine derivatives) with morpholine precursors under alkaline conditions is a common approach . For stereochemical control in the morpholine group, chiral auxiliaries or asymmetric catalysis may be used. Post-synthetic purification via column chromatography and characterization by 1^1H/13^{13}C-NMR and HPLC (≥95% purity) are critical .

Advanced: How can reaction conditions be optimized for stereoselective synthesis of the (3S)-configured morpholine moiety?

Answer:
Stereoselectivity can be enhanced using chiral catalysts or enantiopure starting materials. For example, (3S)-3-methylmorpholine derivatives may be synthesized via asymmetric hydrogenation of ketones or enzymatic resolution . Reaction parameters such as temperature (e.g., reflux in ethanol), solvent polarity, and catalyst loading (e.g., Pd/C or Ru-based systems) should be systematically varied and monitored via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C-NMR to confirm the pyridine and morpholine ring structures, including coupling constants for stereochemical analysis .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 223.28 g/mol for C11_{11}H17_{17}N3_3O) .
  • HPLC : To assess purity and detect impurities (e.g., diastereomers or unreacted intermediates) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC to ensure enantiopurity, as the (3S)-configuration is critical for target binding .
  • Assay variability : Standardize in vitro assays (e.g., kinase inhibition or antimicrobial activity) using positive controls (e.g., staurosporine for kinase studies) .
  • Solubility issues : Optimize DMSO concentration or use prodrug strategies to enhance bioavailability .

Basic: What are the hypothesized biological targets of this compound?

Answer:
The morpholine-pyridine scaffold is prevalent in kinase inhibitors (e.g., PI3K/mTOR pathways) and antimicrobial agents. Computational docking studies suggest potential interactions with ATP-binding pockets due to the pyridine’s aromaticity and morpholine’s hydrogen-bonding capacity .

Advanced: What in silico strategies can predict the binding affinity of this compound to protein targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., PDB structures 8NF or related targets) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS or AMBER .
  • QSAR models : Corrogate substituent effects (e.g., methyl group position) on bioactivity .

Advanced: How can isotopic labeling aid in mechanistic studies of this compound’s reactivity?

Answer:

  • 13^{13}C/15^{15}N labeling : Track reaction pathways in nucleophilic substitutions or ring-opening reactions using isotopic NMR .
  • Deuterium exchange : Probe acid/base sensitivity of the morpholine nitrogen or pyridine amine group .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (P301+P312) .

Advanced: How can researchers address discrepancies in NMR data during structural elucidation?

Answer:

  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers in the morpholine ring) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm 3J^3J couplings .
  • X-ray crystallography : Obtain definitive proof of stereochemistry and solid-state conformation .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Process optimization : Use flow chemistry to control exothermic reactions and reduce side products .
  • Catalyst screening : Test Pd, Ni, or Cu catalysts for cross-coupling steps to improve yield .
  • Design of experiments (DoE) : Statistically optimize parameters like temperature, solvent, and stoichiometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.